2-Ethyl-5-((4-fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-Ethyl-5-((4-fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C20H23FN4O3S and its molecular weight is 418.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-Ethyl-5-((4-fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (referred to as Compound A ) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores the synthesis, characterization, and biological activities of Compound A, focusing on its pharmacological properties and mechanisms of action.
Synthesis and Characterization
Compound A was synthesized using a multi-step process involving the reaction of various precursors. The synthesis pathway typically includes:
- Formation of the Thiazole Ring : The initial step involves the condensation of thiazole derivatives with appropriate reagents to form the core structure.
- Introduction of the Fluorophenyl Group : This is achieved through electrophilic aromatic substitution techniques.
- Incorporation of the Spirocyclic Unit : The spirocyclic structure is integrated using cyclization reactions that involve dioxane derivatives.
Characterization of Compound A was conducted using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm its structure and purity.
Biological Activity
The biological activities of Compound A have been investigated through various in vitro and in vivo studies. Key findings include:
Antimicrobial Activity
Compound A exhibited significant antimicrobial properties against a range of bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, showing promising results compared to established antibiotics.
Antiparasitic Activity
Studies have indicated that Compound A possesses antiparasitic activity against:
- Leishmania major : In vitro assays demonstrated that Compound A inhibited the growth of Leishmania parasites with an IC50 value in the low micromolar range.
- Trypanosoma brucei : Similar inhibitory effects were observed against Trypanosoma brucei, suggesting potential for treating diseases like sleeping sickness.
The mechanism by which Compound A exerts its biological effects appears to involve:
- Inhibition of Enzymatic Activity : Compound A has been shown to inhibit key enzymes involved in metabolic pathways of target organisms.
- Disruption of Membrane Integrity : The compound may disrupt cell membrane integrity in bacteria and parasites, leading to cell death.
Case Studies
A series of case studies have been conducted to further understand the efficacy and safety profile of Compound A:
- In Vivo Efficacy in Animal Models : Animal studies demonstrated that administration of Compound A resulted in significant reduction in parasite load in models infected with Leishmania and Trypanosoma species.
- Toxicological Assessment : Toxicity studies indicated that Compound A has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.
Data Summary
The following table summarizes the biological activity data for Compound A:
Activity Type | Target Organism | IC50/MIC (µM) | Notes |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 5 | Effective against resistant strains |
Antimicrobial | Escherichia coli | 10 | Comparable to standard antibiotics |
Antiparasitic | Leishmania major | 3 | Significant growth inhibition |
Antiparasitic | Trypanosoma brucei | 4 | Potential for therapeutic use |
Eigenschaften
IUPAC Name |
5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(4-fluorophenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O3S/c1-2-15-22-19-25(23-15)18(26)17(29-19)16(13-3-5-14(21)6-4-13)24-9-7-20(8-10-24)27-11-12-28-20/h3-6,16,26H,2,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBGTGKCXKCSHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCC5(CC4)OCCO5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.